4-(4-Ethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

EGFR T790M inhibitor kinase selectivity NSCLC targeted therapy

This 2‑aminopyrimidine is a confirmed dual EGFR WT/T790M inhibitor with nanomolar enzyme IC₅₀ (0.018–0.035 µM) and low‑micromolar cellular cytotoxicity against NSCLC lines. Its 4‑(4‑ethoxyphenyl) and 6‑(3‑fluorophenyl) substitution pattern delivers superior selectivity over 4‑chloro/4‑methoxy analogs, which can lose >5‑fold activity. Negligible JNK promiscuity makes it an ideal selectivity control for in‑house kinase panels. Favorable ADME (no structural alerts, moderate logP) supports oral PK/PD studies in EGFR‑T790M transgenic models. Use as a core scaffold for bioisostere mapping of the hydrophobic back pocket. Buy now to accelerate your targeted‑therapy discovery program.

Molecular Formula C18H16FN3O
Molecular Weight 309.3 g/mol
CAS No. 1354920-28-7
Cat. No. B6347318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
CAS1354920-28-7
Molecular FormulaC18H16FN3O
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)F
InChIInChI=1S/C18H16FN3O/c1-2-23-15-8-6-12(7-9-15)16-11-17(22-18(20)21-16)13-4-3-5-14(19)10-13/h3-11H,2H2,1H3,(H2,20,21,22)
InChIKeyBJHNPESNEFMJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine (CAS 1354920-28-7) Procurement & Research Selection Guide


4-(4-Ethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine (CAS 1354920‑28‑7) belongs to the 2‑aminopyrimidine class of heterocyclic kinase inhibitors, where the 4‑(4‑ethoxyphenyl) and 6‑(3‑fluorophenyl) substituents distinguish it from other diaryl‑pyrimidine‑2‑amines used in oncology drug‑discovery programs [REFS‑1]. The compound and its close analogs are explicitly designed as inhibitors of the epidermal growth factor receptor (EGFR) T790M mutant, a major resistance driver in non‑small‑cell lung cancer (NSCLC), positioning it as a targeted‑therapy candidate rather than a generic cytotoxic agent [REFS‑1].

Why a Simple 2‑Aminopyrimidine Cannot Substitute for 4-(4-Ethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine


Even within the narrow subset of 2‑aminopyrimidine‑based EGFR‑T790M inhibitors, minor substituent changes cause large drops in potency and selectivity. The 4‑(4‑ethoxyphenyl) group is not a generic lipophilic anchor; in the published series it drives dual EGFRWT/T790M inhibition at nanomolar enzyme IC₅₀ (0.018–0.035 µM) while retaining low‑micromolar cellular cytotoxicity against NSCLC lines [REFS‑1]. A seemingly similar analog that swaps the 3‑fluorophenyl ring for a 4‑chlorophenyl or 4‑methoxyphenyl group can lose >5‑fold activity or even invert the selectivity window between wild‑type and mutant EGFR, rendering it unsuitable for the same T790M‑driven NSCLC models [REFS‑1]. Thus, interchange without explicit comparative data risks experimental failure and wasted procurement.

Head‑to‑Head Quantitative Differentiation of 4-(4-Ethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine Against Reference Inhibitors


EGFR‑T790M Kinase Inhibition: Comparison of 3‑Fluorophenyl Derivative vs. Clinical Standard Afatinib

In the published series, the derivative carrying the 3‑fluorophenyl group (compound RT‑8) inhibited EGFR‑T790M with an IC₅₀ of 0.035 µM, a value that matches or numerically exceeds the potency of the second‑generation clinical inhibitor afatinib in the same enzyme assay [REFS‑1]. Simultaneously, RT‑8 inhibited wild‑type EGFR with an IC₅₀ of 0.020 µM, yielding a T790M/WT selectivity ratio substantially tighter than that reported for afatinib, which typically shows >100‑fold selectivity loss toward the mutant [REFS‑1]. This profile is critical for procurement decisions in resistant‑NSCLC programs where sparing wild‑type EGFR reduces on‑target skin and GI toxicity.

EGFR T790M inhibitor kinase selectivity NSCLC targeted therapy

Cellular Cytotoxicity in T790M‑Mutant NCI‑H1975 NSCLC: 3‑Fluorophenyl Derivative vs. Chemotherapeutics

RT‑8 (3‑fluorophenyl) displayed an IC₅₀ of 0.95 µM against the NCI‑H1975 cell line (EGFR L858R/T790M), outperforming the clinical standard afatinib (IC₅₀ ≈ 1.03 µM) and the first‑generation inhibitor erlotinib (IC₅₀ > 5 µM in comparable assays) [REFS‑1]. In the EGFR‑WT A549 line, RT‑8 exhibited an IC₅₀ of 1.56 µM, which is >3‑fold more potent than doxorubicin (LD₅₀ of 120 µg/mL, equivalent to ~220 µM) [REFS‑1]. These data directly demonstrate that the 3‑fluorophenyl substitution confers cellular activity that is not replicated by other 4‑substituted analogs in the same series (e.g., RT‑9, with a bulkier substituent, lost >2‑fold activity in NCI‑H522 cells).

NCI-H1975 NSCLC cytotoxicity drug resistance

Kinase Selectivity Profiling: 3‑Fluorophenyl Derivative vs. JNK‑Focused Analog Patented in US8530480

A structurally related 2‑aminopyrimidine series patented in US8530480 (Scripps Research Institute) targets c‑Jun N‑terminal kinases (JNK1/2/3) but shows minimal EGFR activity, illustrating that the 4‑(4‑ethoxyphenyl)‑6‑(3‑fluorophenyl) combination redirects kinase selectivity toward EGFR‑T790M [REFS‑2]. The patent exemplifies compounds with JNK1 IC₅₀ values of 10–50 nM, whereas the 3‑fluorophenyl‑containing analog reported in the 2025 Journal of Molecular Structure paper obtains EGFR‑WT/T790M IC₅₀s of 0.020–0.035 µM with no detectable JNK activity [REFS‑1] [REFS‑2]. This orthogonal selectivity profile is a direct consequence of the 3‑fluorophenyl substitution, providing a clear rationale for choosing this compound over JNK‑biased analogs when the experimental endpoint is EGFR‑T790M inhibition.

kinase selectivity JNK polypharmacology

ADME Compliance: 3‑Fluorophenyl Derivative vs. Rule‑of‑Five Boundaries

In silico ADME profiling (SwissADME and Protox) of the 4‑(4‑ethoxyphenyl)‑6‑(substituted‑phenyl)pyrimidin‑2‑amine series confirmed that all derivatives, including the 3‑fluorophenyl analog, fully comply with Lipinski and Veber rules without any structural alerts [REFS‑1]. The compound's molecular weight (309.34 g mol⁻¹), logP (~3.5), and topological polar surface area (<90 Ų) place it in an optimal oral‑bioavailability space, unlike many second‑generation EGFR inhibitors (e.g., afatinib, MW = 485.9) that violate multiple drug‑likeness parameters [REFS‑1]. This favorable ADME profile is a direct consequence of the balanced ethoxy‑ and fluoro‑ substitution pattern, differentiating it from bulkier, less permeable analogs.

drug-likeness ADME prediction oral bioavailability

Synthetic Accessibility and Purity Benchmark Against Commercial 2‑Aminopyrimidine Probes

The published two‑step synthesis of 4‑(4‑ethoxyphenyl)‑6‑(substituted‑phenyl)pyrimidin‑2‑amines proceeds via Claisen–Schmidt condensation followed by cyclocondensation with guanidine, yielding >97% pure products after simple recrystallization [REFS‑1]. In contrast, many commercial 2‑aminopyrimidine “probes” are supplied as crude mixtures (≤95% purity) that require HPLC purification before use, adding cost and time [REFS‑3]. The reported melting points (sharp, >200 °C) and NMR characterization of the 3‑fluorophenyl derivative serve as quality‑control metrics that procurement teams can use to verify identity and purity upon receipt, a feature not consistently available for uncharacterized catalog compounds [REFS‑1].

synthesis purity lead optimization

Procurement‑Ready Application Scenarios for 4-(4-Ethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine in Oncology Research


EGFR‑T790M Resistance‑Overcoming Combination Screens

The compound's confirmed dual EGFR‑WT/T790M inhibition at low‑nanomolar enzyme IC₅₀ [REFS‑1] makes it an ideal anchor molecule for combination‑index studies with third‑generation TKIs (e.g., osimertinib) or MET inhibitors, where the goal is to identify synergistic partners that delay resistance emergence in NCI‑H1975 xenograft models.

Selectivity‑Panel Benchmarking for Novel EGFR Inhibitor Programs

Because the 4‑(4‑ethoxyphenyl)‑6‑(3‑fluorophenyl) scaffold shows negligible JNK activity relative to the JNK‑biased series in US8530480 [REFS‑2], procurement of this compound as a selectivity control allows in‑house kinase‑profiling panels to distinguish true EGFR‑T790M hits from promiscuous 2‑aminopyrimidine binders.

Oral‑Bioavailability Lead for In Vivo Proof‑of‑Concept Studies

The compound's predicted rule‑of‑five compliance and favorable ADME profile (no structural alerts, moderate logP) [REFS‑1] support its use in oral pharmacokinetic/pharmacodynamic (PK/PD) studies in EGFR‑T790M‑driven transgenic mouse models, bridging the gap between in‑vitro enzymatic potency and in‑vivo tumor regression.

Structure‑Activity‑Relationship (SAR) Probe for 3‑Fluorophenyl Bioisostere Exploration

The synthetic accessibility and high purity of the 3‑fluorophenyl derivative [REFS‑1] enable medicinal chemistry teams to use it as a core scaffold for systematic bioisostere replacement (e.g., 3‑chloro, 3‑cyano, 3‑trifluoromethyl), thereby mapping the steric and electronic requirements of the EGFR‑T790M hydrophobic back pocket while maintaining the ethoxyphenyl anchor.

Quote Request

Request a Quote for 4-(4-Ethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.